Triglycerol monostearate

HLB value Emulsion type Surfactant selection

Formulators face batch variability when sourcing polyglycerol esters with inconsistent monoester content and polydispersity. Triglycerol monostearate (CAS 150616-94-7), with an HLB of ~7.2, delivers predictable, dual O/W and W/O emulsification performance. - Achieves 186.88% overrun with sub-100 s whipping time in aerated food systems. - Provides positive phytosterol stabilization in functional beverages, unlike sucrose esters or monoglycerides. - Demonstrates strong competitive adsorption, reducing interfacial protein from 1.14% to 0.60% for clean-label formulations.

Molecular Formula C27H54O8
Molecular Weight 506.7 g/mol
CAS No. 150616-94-7
Cat. No. B053500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriglycerol monostearate
CAS150616-94-7
SynonymsDrewmulse 3-1S;  Paniplus 504;  Poem TRS 100;  Polyaldo TGMS;  Polyglyceryl 3 Stearate;  Santone 3-1S;  Sunsoft A 181C;  TGMS-KFG;  Triglycerin Monostearate;  Triglyceryl Monostearate;  Octadecanoic Acid 3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxyp
Molecular FormulaC27H54O8
Molecular Weight506.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COCC(CO)O)O)O
InChIInChI=1S/C27H54O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(32)35-23-26(31)22-34-21-25(30)20-33-19-24(29)18-28/h24-26,28-31H,2-23H2,1H3
InChIKeyJHSNLCCMZMGXLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triglycerol Monostearate: Physicochemical & Functional Profile


Triglycerol monostearate (CAS 150616-94-7), also designated as polyglyceryl-3 stearate or TGMS, is a nonionic polyglycerol fatty acid ester emulsifier widely utilized in food, cosmetic, and pharmaceutical formulations. The compound is characterized by a hydrophilic-lipophilic balance (HLB) of approximately 7.2 , a molecular weight of 506.71 g/mol, and a melting range of 54–60°C . Structurally, it comprises a triglycerol hydrophilic headgroup esterified with a stearic acid (C18) hydrophobic tail, endowing it with the capacity to stabilize both oil-in-water (O/W) and water-in-oil (W/O) emulsions [1]. Its synthesis typically involves esterification of technical triglycerol with stearic acid, yielding a product with a defined monoester content and polydispersity profile that distinguishes it from simpler mono- and diglycerol analogs [2].

Why Generic Substitution Fails for Triglycerol Monostearate


Within the polyglycerol ester family, the degree of glycerol polymerization (n) and fatty acid chain length are not interchangeable parameters; they dictate HLB, interfacial packing geometry, and ultimate emulsification performance [1]. Triglycerol monostearate (n=3, C18) occupies a specific functional niche that cannot be replicated by monoglycerides (n=1), diglycerol esters (n=2), or higher polyglycerol esters (n>3). Commercial monoglycerides, for instance, possess an HLB of ~3.8–5.3, strongly favoring W/O emulsions, while sucrose esters span an HLB range of 9–16, predisposing them to O/W systems [2]. TGMS, with its intermediate HLB of ~7.2, uniquely straddles this divide, enabling flexible formulation across both emulsion types . Furthermore, the polydispersity inherent in technical-grade polyglycerol esters introduces batch-to-batch variability that is seldom captured in generic specifications, yet critically influences interfacial rheology and emulsion stability [1]. The evidence presented below demonstrates that even within the same nominal class, substitution with a different polyglycerol ester or alternative emulsifier leads to quantifiably divergent performance outcomes.

Triglycerol Monostearate: Comparative Performance Evidence


HLB-Mediated Emulsion Type Flexibility

Triglycerol monostearate (TGMS) exhibits an HLB value of 7.2 , positioning it in the intermediate range that permits stabilization of both oil-in-water (O/W) and water-in-oil (W/O) emulsions. In contrast, monoglycerides (HLB ~3.8–5.3) are predominantly W/O emulsifiers, while sucrose esters (HLB ~9–16) are strongly O/W [1]. This intermediate HLB provides TGMS with unique formulation versatility, allowing a single emulsifier to address multiple emulsion types that would otherwise require blended or alternative surfactant systems [2].

HLB value Emulsion type Surfactant selection Formulation flexibility

Interfacial Packing and Monolayer Stability

At the air-water interface, TGMS (G3) forms a liquid-expanded (LE) monolayer with a collapse pressure of 37 mN/m and a limiting area of 0.4 nm² per molecule [1]. This contrasts with monoglycerol monostearate (G1), which forms a liquid-condensed (LC) monolayer with a collapse pressure of 55.8 mN/m and a limiting area of 0.26 nm², and diglycerol monostearate (G2), which exhibits a LE-LC phase transition, a collapse pressure of ~49 mN/m, and a limiting area of 0.35 nm² [1]. The larger headgroup of TGMS results in a more expanded, less densely packed monolayer, which influences the emulsifier's ability to stabilize interfaces under shear and aging.

Interfacial tension Monolayer stability Surface pressure Emulsifier packing

Whipping Performance in Recombined Dairy Cream

In recombined dairy cream (RDC) containing 36% anhydrous milk fat, the addition of 0.7–0.9% tripolycerol monostearate (TMS) achieved a maximum overrun of 186.88% and a whipping time of under 100 seconds [1]. Under identical conditions, 0.9% triglyceride monolaurate (TML) yielded a significantly lower overrun of 116.6% and a prolonged whipping time of 318 seconds, despite providing the best emulsion stability [1]. The comparator PGE55 achieved a slightly higher overrun of 218.24% but with comparable whipping time [1]. This demonstrates that TMS provides a favorable balance of aeration capacity and whipping efficiency, outperforming TML and approaching the performance of PGE55 while offering distinct formulation advantages.

Whipping properties Overrun Emulsion aeration Dairy cream stability

Emulsion Stability Enhancement vs. Protein-Stabilized Cream

Incorporation of 0.9% (w/w) TGMS into recombined dairy cream (RDC) stabilized solely with milk protein reduced the average droplet size from 2.75 μm to the range of 1.48–1.73 μm and increased viscosity from 41.92 cP to between 73.50 and 100 cP . Additionally, the stability index (Turbiscan) improved from 0.354 to 0.105–0.128, indicating a substantial enhancement in creaming stability . These changes are attributed to TGMS's ability to displace adsorbed proteins and form a more coherent interfacial film.

Emulsion stability Droplet size Viscosity Creaming index

Phytosterol Emulsification in Milk

In a study evaluating seven emulsifiers for phytosterol dispersion in milk, tripolyglycerol monostearate demonstrated a significant positive emulsifying effect, whereas both sucrose ester and monoglyceride exhibited negative emulsifying effects [1]. The emulsifiers were tested at concentrations ranging from 0.1% to 0.6% (w/w) using a two-level fractional factorial design. The positive effect indicates that TGMS enhances phytosterol incorporation and stability, while the negative effect observed with the comparators suggests they may promote coalescence or phase separation in this specific matrix.

Phytosterol emulsification Milk fortification Emulsifier selection

Interfacial Protein Displacement

The addition of TGMS to recombined dairy cream led to a marked decrease in adsorbed protein mass at the oil-water interface, dropping from 1.14 ± 0.01% (protein-stabilized cream) to 0.60 ± 0.04% at TGMS concentrations of 0.5% and higher . This 47% reduction indicates effective displacement of nearly half the interfacial proteins, confirming TGMS's competitive adsorption and its ability to dominate the interface, thereby altering the emulsion's stability and rheological profile.

Interfacial competition Protein displacement Emulsion stabilization TGMS mechanism

Triglycerol Monostearate: Validated Application Scenarios


Recombined Dairy Cream and Whipped Toppings

Formulations aiming for high overrun (≥180%) and rapid whipping (<100 s) should prioritize TGMS over triglyceride monolaurate (TML) or monoglycerides. As demonstrated in RDC systems, TGMS achieves 186.88% overrun with sub-100 s whipping time, outperforming TML (116.6% overrun, 318 s) and approaching the performance of PGE55 while maintaining emulsion stability [1]. This makes TGMS the preferred choice for industrial whipped cream, ice cream, and aerated dessert production where throughput and volume are critical.

Phytosterol Fortification in Milk and Plant-Based Beverages

For nutraceutical beverages requiring stable phytosterol dispersion, TGMS is uniquely effective. Unlike sucrose ester and monoglyceride, which exhibit negative emulsifying effects on phytosterol in milk, TGMS provides a positive, stabilizing influence [2]. This specificity is essential for achieving label claims and ensuring product homogeneity in functional dairy and plant-based drinks.

O/W and W/O Emulsion Systems

In applications where a single emulsifier must serve both O/W and W/O emulsions—such as in bakery shortenings, margarine, and certain cosmetic creams—TGMS's intermediate HLB of 7.2 offers a distinct advantage. This HLB is higher than that of monoglycerides (3.8–5.3) and lower than that of sucrose esters (9–16), enabling formulation versatility that reduces the need for emulsifier blends and simplifies supply chain logistics .

Protein-Reduced or Protein-Free Emulsions

TGMS can displace nearly half of the adsorbed protein at the oil-water interface (from 1.14% to 0.60%), demonstrating strong competitive adsorption . This property is valuable for developing clean-label, protein-reduced, or vegan emulsions where synthetic emulsifiers must dominate the interface to ensure stability and texture. Formulations targeting reduced protein content can leverage TGMS to maintain emulsion quality while lowering ingredient costs.

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